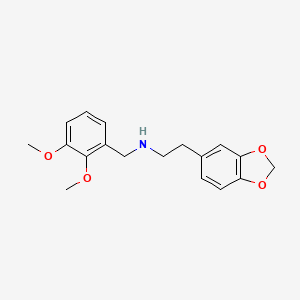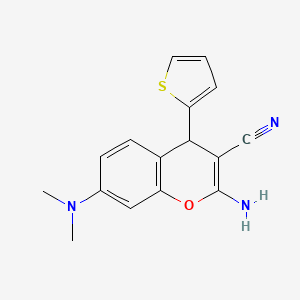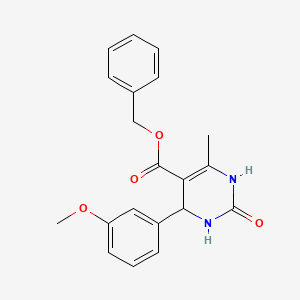
2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine, commonly known as MDA, is a psychoactive compound that belongs to the phenethylamine family. It is a derivative of safrole, which is a natural organic compound found in sassafras oil. MDA is known for its stimulant and hallucinogenic effects, and it has been the subject of scientific research for decades.
Mecanismo De Acción
MDA acts as a serotonin and dopamine releasing agent, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. These actions are believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
MDA has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. MDA has been shown to have neurotoxic effects in animal studies, and it has been associated with long-term cognitive impairments in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDA has been used in laboratory experiments to study its effects on the brain and to develop potential therapeutic applications. However, its psychoactive effects make it difficult to use in controlled laboratory settings. Additionally, its neurotoxic effects make it a challenging compound to work with in laboratory settings.
Direcciones Futuras
There are several potential future directions for research on MDA. One area of interest is its potential use in treating neurodegenerative diseases. Another area of interest is its potential use in treating depression and anxiety disorders. Additionally, further research is needed to better understand its neurotoxic effects and to develop safer compounds with similar therapeutic potential.
Métodos De Síntesis
MDA can be synthesized through a multistep process starting from safrole. The first step involves the conversion of safrole to isosafrole, which is then oxidized to form MDP2P. MDP2P is then reduced to MDA using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
MDA has been the subject of scientific research for its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. MDA has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-16-5-3-4-14(18(16)21-2)11-19-9-8-13-6-7-15-17(10-13)23-12-22-15/h3-7,10,19H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFAWOGGLXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)

![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)
